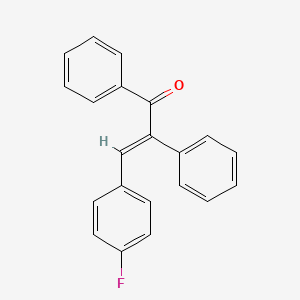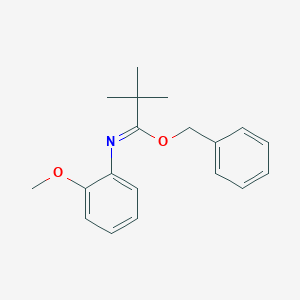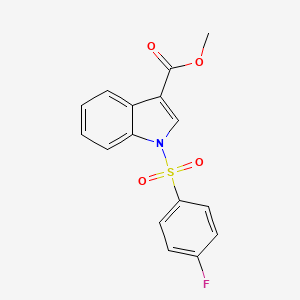
N-(5-iodopyridin-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodopyridin-2-yl)-4-methoxybenzamide, also known as IPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer therapy. IPMB is a small molecule that has been shown to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer treatments.
作用機序
The mechanism of action of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a major signaling pathway that is frequently dysregulated in cancer cells. In addition, this compound has been shown to inhibit the activity of the STAT3 pathway, which is another key signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to exhibit several other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the proteasome, which is a key cellular pathway that is involved in the degradation of proteins. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
実験室実験の利点と制限
One of the major advantages of N-(5-iodopyridin-2-yl)-4-methoxybenzamide for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for in vitro and in vivo studies aimed at evaluating its anti-tumor activity. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the development of N-(5-iodopyridin-2-yl)-4-methoxybenzamide as a cancer therapy. One area of interest is the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, there is ongoing research aimed at identifying new molecular targets for this compound, which could lead to the development of more effective cancer treatments.
合成法
The synthesis of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves several steps, starting with the preparation of 5-iodopyridin-2-amine and 4-methoxybenzoyl chloride. These two compounds are then reacted together in the presence of a base to form this compound. The yield of this reaction is typically high, with purity levels exceeding 95%.
科学的研究の応用
N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
特性
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCAJHQSBWPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)







![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)
![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)